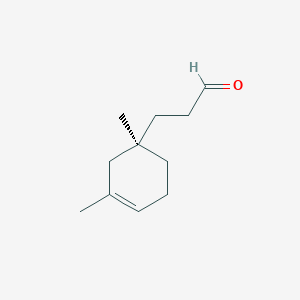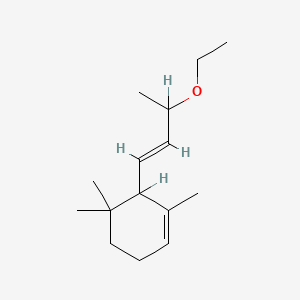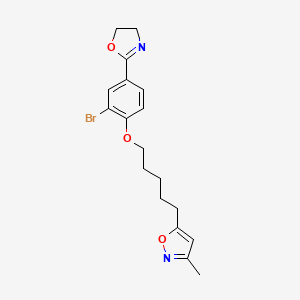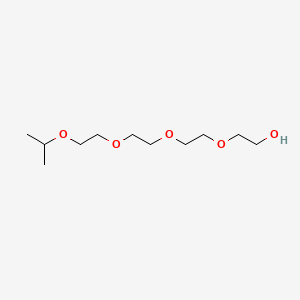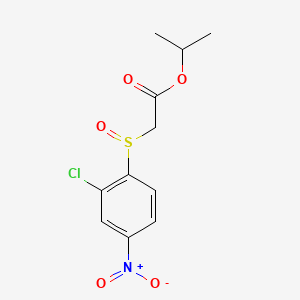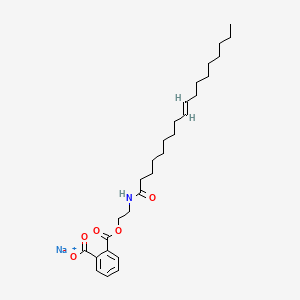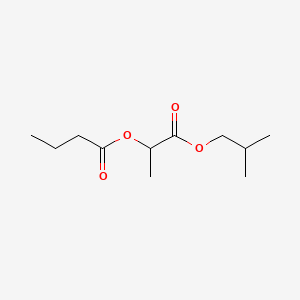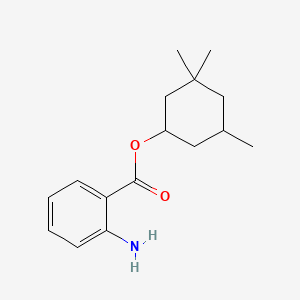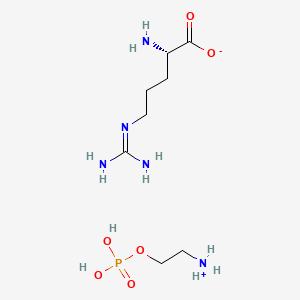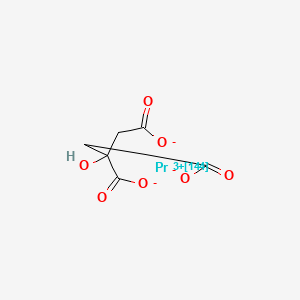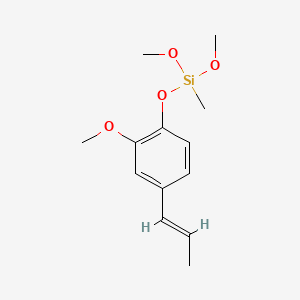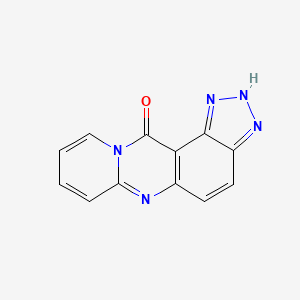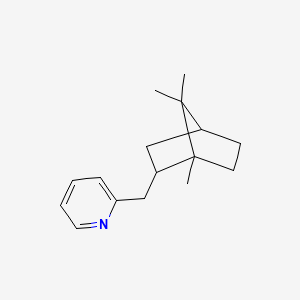
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,7,7-Trimethylbicyclo(221)hept-2-yl)methyl)pyridine is a complex organic compound characterized by its bicyclic structure fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine typically involves the reaction of 2-pyridinemethanol with camphene under specific conditions. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the bicyclic structure. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, alkylating agents, varying temperatures and solvents.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of reduced bicyclic derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Bornyl acetate: Shares a similar bicyclic structure but lacks the pyridine ring.
Camphor: Another bicyclic compound with a ketone functional group.
Isobornyl acetate: Similar in structure but with different functional groups.
Uniqueness
2-((1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl)methyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and potential applications. The combination of the bicyclic structure and the pyridine ring allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
85223-26-3 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methyl]pyridine |
InChI |
InChI=1S/C16H23N/c1-15(2)12-7-8-16(15,3)13(10-12)11-14-6-4-5-9-17-14/h4-6,9,12-13H,7-8,10-11H2,1-3H3 |
InChI Key |
XNJSUSZCIUSQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)CC3=CC=CC=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


